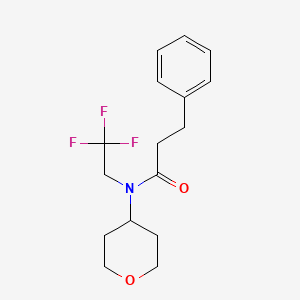

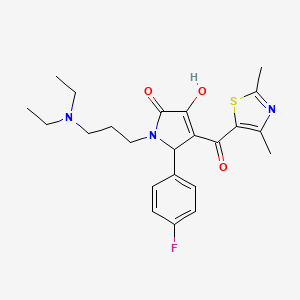

![molecular formula C19H19N3O3S B2992617 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1396766-79-2](/img/structure/B2992617.png)

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups, including a furan ring, a piperidine ring, a benzothiazole ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperidine ring, the coupling of the furan and benzothiazole rings, and the subsequent addition of the carboxamide group .Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The benzothiazole ring is a fused ring system containing a benzene ring and a thiazole ring .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution. The piperidine ring contains a nitrogen atom, which can act as a nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

One area of research focuses on the synthesis and chemical reactivity of related compounds. For example, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a compound synthesized through coupling reactions and treated for electrophilic substitution reactions, showcasing the versatility of furan-containing compounds in chemical synthesis Aleksandrov & El’chaninov, 2017.

Pharmacological Potential

Research on compounds with similar structures, such as SB-649868, has been conducted to understand their metabolism and disposition in humans. Renzulli et al. (2011) investigated SB-649868, an orexin receptor antagonist, highlighting the complex metabolism and potential pharmacological applications of such compounds, albeit focusing on a different chemical entity Renzulli et al., 2011.

Antimicrobial Activities

Compounds derived from furan-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activities. Başoğlu et al. (2013) demonstrated that some azole derivatives, starting from furan-2-carbohydrazide, showed activity against tested microorganisms, indicating the potential for furan-based compounds in developing new antimicrobial agents Başoğlu et al., 2013.

Molecular Imaging Applications

The development of positron emission tomography (PET) radiotracers for imaging microglia in the brain involves compounds that target specific receptors, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). Horti et al. (2019) developed a PET agent, [11C]CPPC, for noninvasively imaging the microglial component of neuroinflammation, demonstrating the utility of furan-containing compounds in the field of molecular imaging Horti et al., 2019.

Ligand Design for Receptor Studies

Investigations into the molecular interaction of specific antagonists with receptors, such as the CB1 cannabinoid receptor, provide insights into receptor-ligand interactions and the potential for developing receptor-specific drugs. Shim et al. (2002) explored the interaction of a pyrazole-3-carboxamide derivative with the CB1 receptor, contributing to the understanding of receptor binding and the design of receptor-specific ligands Shim et al., 2002.

Propriétés

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-17(18-21-15-3-1-2-4-16(15)26-18)20-11-13-5-8-22(9-6-13)19(24)14-7-10-25-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAPNXDLHYYPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

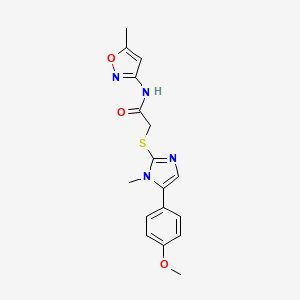

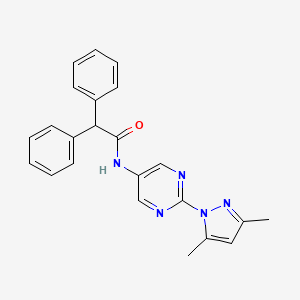

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)

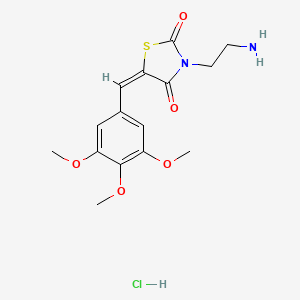

![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)

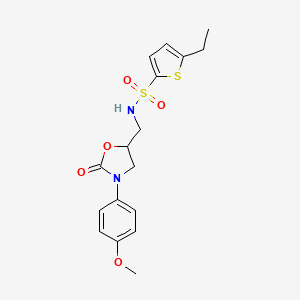

![N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2992545.png)

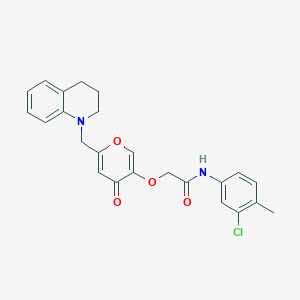

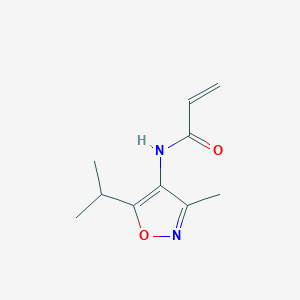

![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)

![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)